molecular formula C16H16FN3O B2539892 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-64-4

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile

Cat. No.: B2539892
CAS No.: 1359864-64-4
M. Wt: 285.322
InChI Key: SQHWWCMOVOJZNA-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a pyrrolidinyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile are largely determined by its interactions with various biomolecules. It is known to have high antibacterial activity in vitro against standard bacterial strains such as B. subtilis, S. aureus, P. aeruginosa, and E. coli strains . The compound’s activity is attributed to its ability to inhibit critical cellular processes, specifically the action of two essential enzymes, DNA-gyrase and topoisomerase IV .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its antibacterial activity is due to its ability to cause rupture of two-spiral DNA in bacterial cells . This disruption of DNA structure inhibits bacterial replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound binds to the enzymes DNA-gyrase and topoisomerase IV, inhibiting their function and leading to DNA rupture .

Temporal Effects in Laboratory Settings

It is known that the compound has high antibacterial activity in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, topical administration of the compound reduces corneal ulcer size in a rabbit model of P. aeruginosa corneal infection .

Metabolic Pathways

It is known that the compound interacts with enzymes such as DNA-gyrase and topoisomerase IV .

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides can introduce the ethyl group at the desired position on the quinoline ring.

    Formation of the pyrrolidinyl group: This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the quinoline core.

    Introduction of the carbonitrile group: This step can involve the reaction of the intermediate compound with cyanogen bromide or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties, given the biological activity of quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

    Norfloxacin: Similar in structure but with different substituents, norfloxacin is a well-known antibiotic.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

    Levofloxacin: A more potent fluoroquinolone with enhanced pharmacokinetic properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWWCMOVOJZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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